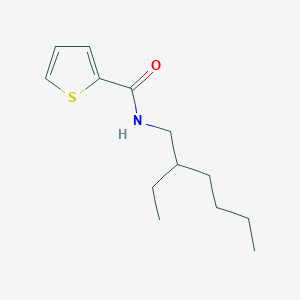

N-(2-ethylhexyl)-2-thiophenecarboxamide

Descripción

Propiedades

Fórmula molecular |

C13H21NOS |

|---|---|

Peso molecular |

239.38g/mol |

Nombre IUPAC |

N-(2-ethylhexyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C13H21NOS/c1-3-5-7-11(4-2)10-14-13(15)12-8-6-9-16-12/h6,8-9,11H,3-5,7,10H2,1-2H3,(H,14,15) |

Clave InChI |

SCXLTPDPNIQTIU-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CNC(=O)C1=CC=CS1 |

SMILES canónico |

CCCCC(CC)CNC(=O)C1=CC=CS1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Variations and Physicochemical Properties

Thiophenecarboxamide derivatives differ primarily in the substituents attached to the amide nitrogen. Key examples include:

Key Observations :

- Volatility : Bulky substituents (e.g., OX3a) reduce vapor pressure, limiting utility as airborne repellents. The 2-ethylhexyl group balances lipophilicity and volatility, making it practical for insect behavior modulation .

- Crystallinity : Nitro- and methoxy-substituted derivatives exhibit higher melting points due to intermolecular interactions (e.g., C–H⋯O/S bonds) .

- Bioactivity : Substituents dictate receptor specificity. For example, M8-B targets TRPM8 channels in neuroinflammation , while OX1a and analogs modulate insect Orco receptors .

Métodos De Preparación

Reaction Mechanism and Conditions

-

Acid Activation : 2-Thiophenecarboxylic acid is treated with ethyl chloroformate in the presence of triethylamine, forming a mixed anhydride. This step occurs in inert solvents such as dichloromethane or tetrahydrofuran under an inert atmosphere.

-

Amine Coupling : The mixed anhydride reacts with 2-ethylhexylamine at room temperature, facilitated by triethylamine as a base. The reaction typically completes within 4–6 hours.

Key Advantages and Limitations

-

Advantages : High regioselectivity, compatibility with moisture-sensitive substrates, and moderate reaction temperatures.

-

Limitations : Requires strict anhydrous conditions and generates stoichiometric amounts of byproducts (e.g., ethyl carbonate).

Thermal Amidation in Propionic Acid

An alternative method, adapted from Ambeed’s experimental protocols, utilizes propionic acid as both solvent and catalyst for direct amidation.

Procedure and Optimization

-

Reaction Setup : 2-Thiophenecarboxylic acid and 2-ethylhexylamine are combined in propionic acid at a molar ratio of 1:1.2.

-

Heating Profile : The mixture is refluxed (142°C) for 3.5–16 hours, depending on the scale.

-

Workup : Post-reaction, the crude product is precipitated by cooling, washed with methanol, and purified via column chromatography (chloroform eluent).

Yield Data

| Substrate Ratio | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| 1:1.2 | 142°C | 3.5 | 50 |

| 1:1.5 | Reflux | 16 | 65.2 |

This method’s efficiency hinges on excess amine and prolonged heating to drive the equilibrium toward amide formation.

Comparative Evaluation of Methods

Table 1: Method Comparison

Experimental Optimization Strategies

Solvent Selection

Stoichiometric Adjustments

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.